Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 8-position of the imidazo[1,2-a]pyridine ring. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s worth noting that the negatively charged region in similar compounds is usually related to the lone pair of electronegative atoms, mainly distributed in the o atom of the ester group . This region is more likely to provide electrons, indicating a potential nucleophilic attack site .
Biochemical Pathways
It’s known that imidazo pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo pyridine derivatives .
Result of Action
Similar compounds have shown signs of apoptosis, including nuclear condensation and fragmentation at certain concentrations .
Action Environment
It’s known that similar compounds are stable at room temperature but should be stored away from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of 2-aminopyridine with α-haloketones followed by iodination. One common method includes the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form the imidazo[1,2-a]pyridine core, which is then iodinated using iodine and a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) in an organic solvent like toluene .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridine N-oxides
- Reduced alcohol or aldehyde derivatives
Scientific Research Applications
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine-8-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 3-fluoroimidazo[1,2-a]pyridine-8-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The iodine atom also makes the compound more suitable for certain types of radiolabeling studies .
Biological Activity
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.
Overview of the Compound
This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 8-position of the imidazo[1,2-a]pyridine core. This unique structure contributes to its reactivity and biological properties, making it a valuable scaffold in pharmaceutical research.
Target of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential in:
- Antimicrobial Activity : Exhibiting inhibitory effects against a range of bacteria and fungi.
- Anticancer Properties : Inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and DNA fragmentation.
Mode of Action
The mechanism by which this compound exerts its effects may involve:
- Apoptosis Induction : Similar compounds have demonstrated the ability to trigger apoptosis characterized by nuclear condensation and fragmentation at specific concentrations.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, although specific targets require further investigation.
Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
-
Antimicrobial Activity :
- This compound has been tested against multiple strains of bacteria and fungi, showing significant inhibition rates compared to standard antibiotics.
- For instance, a study reported an inhibition rate exceeding 70% against certain pathogenic strains, suggesting its potential as a lead compound for new antimicrobial agents .
-
Anticancer Activity :
- In vitro studies on cancer cell lines have demonstrated that this compound can reduce cell viability significantly. Concentrations as low as 10 µM resulted in over 50% inhibition of cell proliferation in specific cancer types.
- Detailed analysis revealed that the compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated:
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 45 | 30 |
25 | 20 | 65 |
50 | 5 | 90 |
These findings suggest a dose-dependent response where higher concentrations lead to increased apoptosis and reduced viability.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
The compound exhibited significant antibacterial activity, indicating its potential for development into therapeutic agents targeting bacterial infections .
Properties
IUPAC Name |
ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKJSMLBIMXBKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.